N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide
Description
The compound N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide features a benzo[c][1,2,5]thiadiazole core fused with a sulfone (2,2-dioxide) group, a piperidine ring, and an N-methyl acetamide side chain.
Properties
IUPAC Name |
N-methyl-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-16-15(20)11-18-9-7-12(8-10-18)19-14-6-4-3-5-13(14)17(2)23(19,21)22/h3-6,12H,7-11H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOIGSDVTKDRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting with the construction of the benzo[c][1,2,5]thiadiazole ring system. This can be achieved through the cyclization of appropriate precursors under acidic or oxidative conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine itself or its derivatives.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would necessitate optimization of each step for yield and purity. Catalysts and solvent systems are chosen to maximize efficiency, and reaction conditions are carefully controlled to prevent by-products. Continuous flow methods and automated systems might also be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: : Can lead to further functionalization of the benzo[c][1,2,5]thiadiazole ring, potentially forming sulfone derivatives.
Reduction: : Might target the N-methyl or the benzo[c][1,2,5]thiadiazole moiety.
Substitution: : The piperidine nitrogen can participate in nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Conditions vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products depend on the type of reaction undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated products. Substitution reactions would produce a variety of N-substituted piperidine derivatives.
Scientific Research Applications
N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide finds use across multiple domains of scientific research:
Chemistry: : As a reagent or intermediate in the synthesis of complex molecules.
Biology: : Potential use in biochemical assays to study its interaction with biomolecules.
Medicine: : Investigated for its potential therapeutic effects, possibly acting as a ligand for specific receptors.
Industry: : May be used in the development of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. Its piperidine ring is known to interact with various biological receptors, potentially modulating their activity. The benzo[c][1,2,5]thiadiazole moiety adds another layer of complexity, possibly engaging in π-stacking interactions or hydrogen bonding with target molecules. These combined interactions can activate or inhibit pathways relevant to the compound’s intended application.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
VA17 and VA20 ()
VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) and VA20 (N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) share the 1,3,4-thiadiazole core and piperidin-1-yl acetamide side chain with the target compound. Key differences include:
- Core Structure: VA17/VA20 use a monocyclic 1,3,4-thiadiazole, whereas the target has a bicyclic benzo[c][1,2,5]thiadiazole with sulfone groups.
- Activity : VA17/VA20 are reported as analgesic/antipyretic agents, suggesting the piperidine-acetamide motif may modulate central nervous system targets .
Antimicrobial 1,3,4-Thiadiazoles ()
Compounds in incorporate pyrazole and nitro groups into 1,3,4-thiadiazoles. Four derivatives showed superior antimicrobial activity against E. coli, B. mycoides, and C. albicans. Compared to the target compound:
- Synthesis : Both classes utilize hydrazine derivatives and coupling reactions, but the target’s benzo[c]thiadiazole core likely requires specialized cyclization steps .
Benzothiazole Derivatives ()
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) shares an acetamide-heterocyclic amine motif with the target. Key distinctions:
- Core Heterocycle : BZ-IV uses a benzothiazole, which lacks the sulfone group but retains aromaticity. This difference may influence redox properties or enzyme inhibition profiles.
- Amine Component : BZ-IV employs a piperazine (two nitrogen atoms), enhancing basicity, whereas the target’s piperidine (one nitrogen) offers different steric and electronic effects .
Acetylcholinesterase-Targeting Thiadiazoles ()
Derivatives 7a–7l (N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) feature a piperidin-1-yl ethylthio group linked to 1,3,4-thiadiazole. Comparatively:
- Linkage : The thioether spacer in 7a–7l may reduce metabolic stability compared to the target’s direct acetamide-piperidine bond.
- Activity : These compounds inhibit acetylcholinesterase, suggesting the piperidine-thiadiazole combination could be versatile for neurological targets. The target’s sulfone might further optimize binding affinity .
Biological Activity
N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound with significant biological activity, particularly in the context of cancer research. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a piperidine ring and a benzothiadiazole moiety, which is known for its diverse biological properties. The molecular formula of the compound is , and its IUPAC name reflects its complex structure.
Biological Activity Overview
Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. The following sections detail its biological evaluation through in vitro assays and molecular docking studies.
Anticancer Activity
-
In Vitro Studies :
- The compound was tested against several cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7). Results indicated that it exhibits significant cytotoxic effects with GI50 values comparable to established chemotherapeutic agents like doxorubicin.
- For instance, one study reported GI50 values of 2.98 μM against MCF-7 cells, 2.85 μM against A549 cells, and 2.53 μM against HEPG-2 cells, demonstrating its potential as an effective anticancer agent .
- Molecular Docking Studies :
Table 1: Cytotoxicity of this compound
| Cell Line | GI50 (μM) | Comparison Drug | GI50 (μM) |
|---|---|---|---|
| MCF-7 | 2.98 | Doxorubicin | 4.15 |
| A549 | 2.85 | Doxorubicin | 3.26 |
| HEPG-2 | 2.53 | Doxorubicin | 3.87 |
Case Study 1: Efficacy Against Hepatocellular Carcinoma
In a study focusing on hepatocellular carcinoma, this compound demonstrated remarkable anti-proliferative effects. The study utilized an MTT assay to evaluate cell viability and confirmed that the compound significantly reduced cell growth at low concentrations .
Another investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
